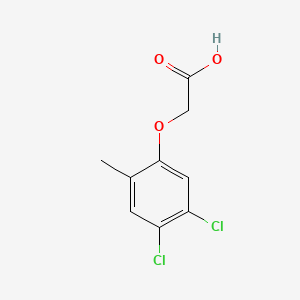
Acetic acid, ((4,5-dichloro-o-tolyl)oxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, ((4,5-dichloro-o-tolyl)oxy)-, also known by its CAS number 2300-69-8, is an organic compound with the molecular formula C9H8Cl2O3 and a molecular weight of 235.067 . This compound is characterized by the presence of a dichlorinated aromatic ring attached to an acetic acid moiety through an ether linkage.
Métodos De Preparación
The synthesis of acetic acid, ((4,5-dichloro-o-tolyl)oxy)-, typically involves the reaction of 4,5-dichloro-o-cresol with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of the cresol attacks the carbon atom of the chloroacetic acid, resulting in the formation of the ether bond . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of catalysts and controlled reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Acetic acid, ((4,5-dichloro-o-tolyl)oxy)-, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid or sulfuric acid. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Acetic acid, ((4,5-dichloro-o-tolyl)oxy)-, has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its structural properties.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties, is ongoing.
Mecanismo De Acción
The mechanism by which acetic acid, ((4,5-dichloro-o-tolyl)oxy)-, exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dichlorinated aromatic ring and ether linkage allow the compound to fit into specific binding sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific biological context and target molecules .
Comparación Con Compuestos Similares
Similar compounds to acetic acid, ((4,5-dichloro-o-tolyl)oxy)-, include other chlorinated aromatic ethers and acetic acid derivatives. Examples include:
Acetic acid, (4-chloro-o-tolyl)oxy-: This compound has a similar structure but with only one chlorine atom on the aromatic ring.
Acetic acid, (4,5-dichloro-m-tolyl)oxy-: This compound differs in the position of the chlorine atoms on the aromatic ring.
The uniqueness of acetic acid, ((4,5-dichloro-o-tolyl)oxy)-, lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Número CAS |
2300-69-8 |
|---|---|
Fórmula molecular |
C9H8Cl2O3 |
Peso molecular |
235.06 g/mol |
Nombre IUPAC |
2-(4,5-dichloro-2-methylphenoxy)acetic acid |
InChI |
InChI=1S/C9H8Cl2O3/c1-5-2-6(10)7(11)3-8(5)14-4-9(12)13/h2-3H,4H2,1H3,(H,12,13) |
Clave InChI |
IYVXBVJAHXCGFG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1OCC(=O)O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















